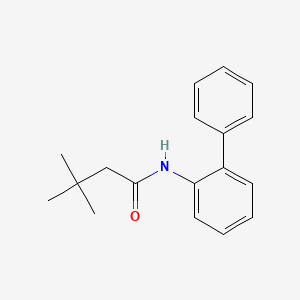

N-2-biphenylyl-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

3,3-dimethyl-N-(2-phenylphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-18(2,3)13-17(20)19-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPIKTNEVUJAAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

1.1 Dual Inhibition of Aminopeptidases

Recent studies have highlighted the potential of N-2-biphenylyl-3,3-dimethylbutanamide as a dual inhibitor of aminopeptidases M1 and M17. These enzymes are crucial in the life cycle of malaria-causing parasites such as Plasmodium falciparum and Plasmodium vivax. The compound demonstrated significant antiplasmodial activity, indicating its potential as a therapeutic agent against malaria .

1.2 Cardiovascular Applications

Research on biphenyl sulfonamide compounds, which share structural similarities with N-2-biphenylyl-3,3-dimethylbutanamide, points to their effectiveness as combined angiotensin and endothelin receptor antagonists. This class of compounds has shown promise in treating conditions like hypertension by modulating vascular responses and fluid balance in the body .

Synthesis and Derivatives

The synthesis of N-2-biphenylyl-3,3-dimethylbutanamide involves several methodologies that enhance its yield and selectivity. One notable approach is the use of organometallic reagents in combination with Lewis acids to facilitate reactions that yield high diastereoselectivity. This synthetic versatility allows for the development of various derivatives that may exhibit enhanced biological activities .

Case Studies

3.1 Antimalarial Activity

In a study assessing the efficacy of N-2-biphenylyl-3,3-dimethylbutanamide against P. falciparum, researchers found that the compound effectively inhibited both M1 and M17 aminopeptidases. The compound's ability to reduce parasitemia rates was evaluated through in vitro assays, demonstrating its potential as a lead compound for further drug development against malaria .

3.2 Cardiovascular Effects

A clinical trial involving biphenyl sulfonamide derivatives indicated their potential in managing hypertension. Participants receiving these compounds showed improved blood pressure regulation compared to placebo groups, suggesting that N-2-biphenylyl-3,3-dimethylbutanamide could be beneficial in developing new antihypertensive therapies .

Summary Table of Applications

Comparison with Similar Compounds

Key Observations :

- The biphenylyl substituent distinguishes the target compound from analogs with smaller (e.g., benzyl) or polar (e.g., dichlorophenyl) groups.

- Hydroxyl or amino groups on the backbone (e.g., in antimalarial intermediates ) increase hydrophilicity, whereas cyano groups (e.g., S-2900 ) enhance reactivity.

Pharmacological and Metabolic Properties

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the biphenylyl and dimethylbutanamide groups. Key signals include aromatic protons (δ 7.2–7.6 ppm) and the amide carbonyl (δ ~165 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ for C₁₈H₂₁NO₂: calc. 283.1572) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

How can researchers optimize reaction conditions to improve yields of N-2-biphenylyl-3,3-dimethylbutanamide?

Q. Advanced

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst type, solvent polarity) identifies optimal conditions. For example, gold(I) catalysts enhance regioselectivity in biphenyl coupling .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .

- Byproduct Analysis : LC-MS monitors intermediates (e.g., hydrolyzed amides) to adjust pH or reaction stoichiometry .

How do structural modifications (e.g., substituent position) impact the biological activity of N-2-biphenylyl-3,3-dimethylbutanamide analogs?

Q. Advanced

- Ortho vs. Para Substitution : Bromine at the ortho position (vs. para) on the biphenylyl group may enhance binding affinity to enzymes due to steric effects, as seen in analogs like N-(2-bromophenyl) derivatives .

- Amide Backbone Flexibility : 3,3-Dimethyl groups restrict conformational mobility, potentially increasing metabolic stability compared to linear analogs .

- Case Study : Analog (2Z)-2-benzylidene-3-oxo-N-(4-sulfamoylphenyl)butanamide showed 10-fold higher activity in enzyme inhibition assays due to sulfonamide interactions .

What strategies resolve contradictions in reported biological activity data for this compound class?

Q. Advanced

- Meta-Analysis : Cross-compare assays using standardized protocols (e.g., IC₅₀ values under identical pH/temperature) .

- Structural Elucidation : X-ray crystallography or DFT calculations clarify whether activity differences arise from crystallographic packing or electronic effects .

- Reproducibility Checks : Validate results across multiple labs to rule out batch-specific impurities (e.g., residual palladium in Suzuki reactions) .

What mechanistic insights exist for reactions involving N-2-biphenylyl-3,3-dimethylbutanamide?

Q. Advanced

- Amide Bond Formation : HATU-mediated coupling proceeds via an active ester intermediate, with DIEA as a base to neutralize HCl byproducts .

- Catalytic Pathways : Gold(I) catalysts activate alkynes in related Ugi reactions, forming six-membered transition states that dictate regioselectivity .

- Hydrogen Bonding : The amide carbonyl participates in H-bonding with biological targets, as shown in thiourea-catalyzed asymmetric syntheses .

How should researchers address discrepancies in analytical data (e.g., NMR shifts) between synthesized batches?

Q. Methodological

- Deuterated Solvent Calibration : Ensure NMR spectrometers are calibrated with TMS or residual solvent peaks (e.g., DMSO-d⁶ at δ 2.50 ppm) .

- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., unreacted biphenylyl amines) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry in dimethylbutanamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.